![molecular formula C30H24O B14532086 Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- CAS No. 62225-02-9](/img/structure/B14532086.png)
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyran precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions, such as controlled temperature and pressure, to ensure the desired outcome. Catalysts and solvents play a crucial role in facilitating these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- involves its interaction with molecular targets and pathways within a system. These interactions may include binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-phenyl-
- Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-
Uniqueness
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)- is unique due to its specific structural features, such as the presence of multiple aromatic rings and the pyran moiety
Properties
CAS No. |
62225-02-9 |
|---|---|
Molecular Formula |
C30H24O |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-benzyl-9-(1H-inden-2-yl)-2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C30H24O/c1-19-27(16-21-10-4-3-5-11-21)20(2)31-30-28(19)25-14-8-9-15-26(25)29(30)24-17-22-12-6-7-13-23(22)18-24/h3-15,17H,16,18H2,1-2H3 |
InChI Key |
RBYXINAEJDLSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1CC4=CC=CC=C4)C)C5=CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


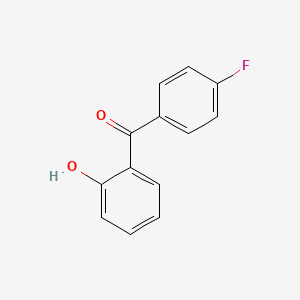
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
![1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14532027.png)
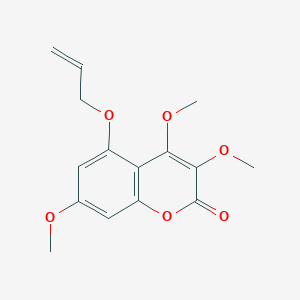
![1-[(Oxo-lambda~4~-sulfanylidene)amino]decane](/img/structure/B14532032.png)
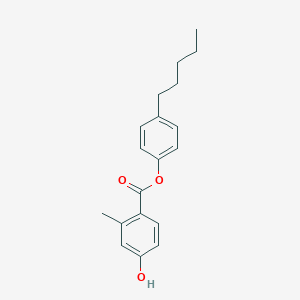
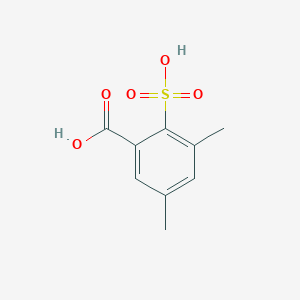
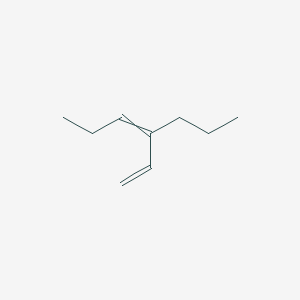
![S-[(Trimethoxysilyl)methyl] ethanethioate](/img/structure/B14532056.png)
![5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532059.png)
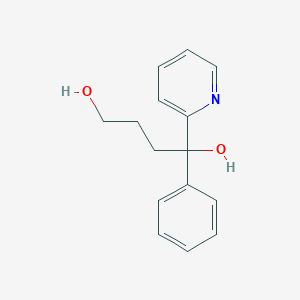
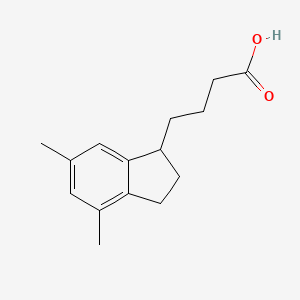
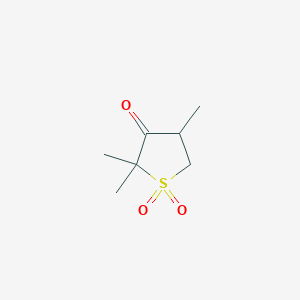
![4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid](/img/structure/B14532081.png)
